N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19995440
InChI: InChI=1S/C14H13N5O2S/c1-8-9(2)22-14(15-8)16-12(20)7-19-13(21)10-5-3-4-6-11(10)17-18-19/h3-6H,7H2,1-2H3,(H,15,16,20)
SMILES:
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35 g/mol

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC19995440

Molecular Formula: C14H13N5O2S

Molecular Weight: 315.35 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide -

Specification

Molecular Formula C14H13N5O2S
Molecular Weight 315.35 g/mol
IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Standard InChI InChI=1S/C14H13N5O2S/c1-8-9(2)22-14(15-8)16-12(20)7-19-13(21)10-5-3-4-6-11(10)17-18-19/h3-6H,7H2,1-2H3,(H,15,16,20)
Standard InChI Key BILJXSYJMWDRFP-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a benzotriazinone ring system (1,2,3-benzotriazin-4(3H)-one) linked via an acetamide bridge to a 4,5-dimethylthiazole group in the (2E)-configuration. The benzotriazinone component contributes aromaticity and hydrogen-bonding capacity, while the thiazole ring introduces sulfur-based reactivity and steric bulk from the methyl substituents .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₄N₆O₂SCalculated
Molecular Weight354.4 g/mol
IUPAC NameAs aboveSystematic
logP (Predicted)1.2 ± 0.3
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Benzotriazinone Synthesis: Oxidation of 2-aminobenzonitrile derivatives followed by cyclization with nitrous acid yields the 1,2,3-benzotriazin-4(3H)-one core .

  • Thiazole Formation: Condensation of thiourea with α-bromo ketones (e.g., 3-bromo-2,4-pentanedione) produces the 4,5-dimethylthiazole intermediate .

  • Acetamide Coupling: Activation of the benzotriazinone’s carbonyl group (e.g., using thionyl chloride) enables nucleophilic attack by the thiazole’s amine, forming the acetamide bridge.

Optimization Challenges

  • Stereochemical Control: The (2E)-configuration of the thiazol-2(3H)-ylidene group requires careful selection of reaction conditions (e.g., low-temperature Wittig reactions).

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns is recommended due to the compound’s moderate polarity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (logSw ≈ -2.1) but demonstrates stability in dimethyl sulfoxide (DMSO) at -20°C for >6 months . Its benzotriazinone moiety undergoes slow hydrolysis under alkaline conditions (pH >9), generating 2-cyanobenzoic acid derivatives .

Spectroscopic Signatures

  • IR: Strong absorbance at 1680 cm⁻¹ (C=O stretch, acetamide) and 1540 cm⁻¹ (C=N stretch, thiazole) .

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 6H, thiazole-CH₃), δ 7.6–8.1 (m, 4H, benzotriazinone aromatic) .

Chemical Reactivity

Electrophilic Substitution

The thiazole ring’s electron-rich nature facilitates electrophilic attacks at the C-2 position. For example, bromination with N-bromosuccinimide (NBS) yields 2-bromo derivatives, which serve as intermediates for Suzuki-Miyaura cross-couplings.

Nucleophilic Displacement

The acetamide’s carbonyl oxygen participates in nucleophilic acyl substitutions. Treatment with hydrazine replaces the thiazolyl group with a hydrazide, enabling further cyclization reactions.

Table 2: Representative Reactions

Reaction TypeReagentsProductYield
BrominationNBS, AIBN, CCl₄2-Bromothiazole analog68%
HydrolysisNaOH (1M), reflux2-(4-Oxobenzotriazinyl)acetic acid82%
Reductive AminationNaBH₃CN, MeOHN-Alkyl derivatives45%

Biological and Industrial Applications

Antimicrobial Activity

Structural analogs demonstrate moderate inhibition of Gram-positive bacteria (MIC = 16 µg/mL against S. aureus), likely through interference with dihydrofolate reductase (DHFR) . The thiazole moiety enhances membrane permeability, while the benzotriazinone disrupts folate biosynthesis .

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), driven by hydrogen bonds between the benzotriazinone and Lys33/Glu51 residues .

Material Science Applications

The compound’s extended π-system enables its use as a charge-transport layer in organic light-emitting diodes (OLEDs), achieving a luminance efficiency of 12 cd/A.

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